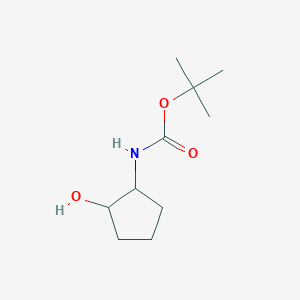

tert-butyl N-(2-hydroxycyclopentyl)carbamate

Descripción

tert-Butyl N-(2-hydroxycyclopentyl)carbamate (CAS: 1330069-67-4) is a carbamate derivative with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.27 g/mol. This compound features a cyclopentyl ring substituted with a hydroxyl group at the 2-position and a tert-butyl carbamate (Boc) protecting group on the adjacent nitrogen atom. It is widely used as an intermediate in organic synthesis, particularly in pharmaceutical research, where the Boc group facilitates selective protection of amines during multi-step reactions .

Propiedades

IUPAC Name |

tert-butyl N-(2-hydroxycyclopentyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZQRJSADXRRKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333251 | |

| Record name | tert-butyl N-(2-hydroxycyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155837-16-4, 155837-14-2 | |

| Record name | tert-butyl N-(2-hydroxycyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-hydroxycyclopentyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxycyclopentanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate bond .

Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl N-(2-hydroxycyclopentyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halides or alkyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic chemistry, tert-butyl N-(2-hydroxycyclopentyl)carbamate serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and create derivatives with enhanced properties.

Biology

This compound is utilized in biological research to study enzyme mechanisms and protein interactions. Its ability to modulate enzyme activity through covalent bonding at active sites or through hydrogen bonding with specific residues makes it valuable in biochemical studies.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties facilitate the development of innovative products in various sectors, including pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits diverse biological activities:

Anti-inflammatory Activity

Studies have shown promising anti-inflammatory effects in animal models. For instance, derivatives of this compound demonstrated inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin.

Neuroprotective Effects

Related compounds have exhibited moderate neuroprotective effects against neurotoxicity induced by amyloid beta peptide (Aβ). This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Anti-inflammatory Activity

In a study involving carrageenan-induced rat paw edema, several derivatives of tert-butyl carbamates exhibited significant anti-inflammatory properties within 9 to 12 hours post-administration. The results indicated that these derivatives could serve as effective alternatives to conventional anti-inflammatory medications.

Case Study 2: Neuroprotection

Research on related compounds demonstrated their ability to inhibit Aβ aggregation and protect astrocytes from Aβ-induced toxicity. Although the effects were not statistically significant compared to established treatments like galantamine, they highlight the potential for these compounds in Alzheimer's disease treatment.

Mecanismo De Acción

The mechanism of action of tert-butyl N-(2-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .

Comparación Con Compuestos Similares

Structural Analogues with Hydroxycyclopentyl Substituents

Compounds with hydroxycyclopentyl substituents differ in hydroxyl positioning and stereochemistry, significantly impacting their physicochemical properties and reactivity. Key examples include:

Key Findings :

- The 2-hydroxy isomer exhibits distinct hydrogen-bonding patterns compared to 3-hydroxy derivatives, which may influence its solid-state stability and interactions in biological systems .

- Stereochemical variations (e.g., R,R vs. R,S) in 3-hydroxy isomers can lead to divergent reactivity in asymmetric synthesis .

Oxo-Substituted Cyclic Carbamates

Replacing the hydroxyl group with a ketone introduces electronic and reactivity changes:

Key Findings :

Amino- and Alkyl-Substituted Carbamates

Substituents like aminoethyl or hydroxyethyl groups modulate polarity and functionality:

Key Findings :

Aromatic and Bicyclic Carbamates

Aromatic and bicyclic variants demonstrate electronic and steric effects:

Actividad Biológica

tert-butyl N-(2-hydroxycyclopentyl)carbamate is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

Chemical Formula : C10H17NO3

Molecular Weight : 199.25 g/mol

The compound features a tert-butyl group, a carbamate functional group, and a cyclopentyl ring with a hydroxyl substitution. These structural components contribute to its unique reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, particularly enzymes. The mechanism of action involves:

- Enzyme Inhibition : The carbamate group may inhibit enzyme activity by forming covalent bonds at active sites, similar to other carbamate-based inhibitors used in medicinal chemistry.

- Hydrogen Bonding : The hydroxy group can engage in hydrogen bonding with enzyme active sites, modulating their activity and influencing various biochemical pathways .

3.1 Cellular Effects

The compound has been shown to influence cell function by modulating:

- Cell Signaling Pathways : It can affect the activity of key signaling molecules, leading to changes in downstream signaling cascades.

- Gene Expression : It may upregulate or downregulate specific genes involved in critical cellular functions.

3.2 Pharmacological Activities

Studies have demonstrated various pharmacological effects:

- Anti-inflammatory Activity : Compounds related to this compound have shown promising anti-inflammatory activity in animal models, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

- Neuroprotective Effects : Similar compounds exhibit moderate protective effects against neurotoxicity induced by amyloid beta peptide (Aβ), suggesting potential applications in neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

In a study involving carrageenan-induced rat paw edema, several derivatives of tert-butyl carbamates exhibited significant anti-inflammatory properties within 9 to 12 hours post-administration. The results indicated that certain derivatives could serve as effective alternatives to conventional anti-inflammatory medications .

Case Study 2: Neuroprotection

Research on related compounds has shown that they can inhibit Aβ aggregation and protect astrocytes from Aβ-induced toxicity. Although the effects were not statistically significant compared to established treatments like galantamine, they highlight the potential for these compounds in treating Alzheimer's disease .

5. Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Cis-tert-butyl((2-hydroxycyclopentyl)methyl)carbamate | Similar carbamate structure | Different stereochemistry | Varied biological activity due to stereoisomerism |

| tert-butyl N-{[(1R,2S)-2-hydroxycyclopentyl]methyl}carbamate | Similar functional groups | Distinct pharmacological properties | Potential enzyme modulation |

| tert-butyl N-{[(1S,2S)-2-hydroxycyclopentyl]methyl}carbamate | Variation in stereochemistry | Investigated for different therapeutic potentials | Unique interactions affecting biological pathways |

6. Conclusion

This compound exhibits significant biological activity through its interactions with enzymes and cellular processes. Its potential applications range from anti-inflammatory treatments to neuroprotective strategies against degenerative diseases. Continued research into this compound and its derivatives is essential for fully understanding their therapeutic potential and optimizing their efficacy in clinical settings.

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(2-hydroxycyclopentyl)carbamate, and how can reaction conditions be optimized?

The compound is typically synthesized via carbamate protection of the amine group on a cyclopentanol derivative. A common method involves reacting 2-hydroxycyclopentylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP in dichloromethane or THF. Reaction optimization includes controlling temperature (0–25°C), stoichiometric ratios (1:1.2 amine:Boc₂O), and monitoring by TLC or LC-MS . For analogs with stereochemical complexity (e.g., rel-(1R,5S,6s)-isomers), chiral auxiliaries or enzymatic resolution may be required .

Q. How can purity and structural integrity be validated after synthesis?

Purity is assessed via HPLC (≥95% purity) with UV detection at 210–254 nm. Structural confirmation employs - and -NMR spectroscopy:

- -NMR: Peaks at δ 1.4–1.5 ppm (tert-butyl group), δ 3.5–4.5 ppm (cyclopentyl hydroxy and carbamate NH), and δ 4.8–5.2 ppm (carbamate carbonyl resonance).

- -NMR: Signals at ~80 ppm (tert-butyl C), ~155 ppm (carbamate C=O). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 202.15 for C₁₀H₁₉NO₃) .

Q. What spectroscopic techniques are critical for characterizing stereoisomers of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Circular dichroism (CD) or optical rotation measurements validate absolute configuration. For diastereomers, NOESY NMR can distinguish spatial arrangements (e.g., cis vs. trans hydroxy/amine groups on cyclopentane) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SIR97 refines bond lengths, angles, and hydrogen-bonding networks. For example:

- Hydrogen bonding : The carbamate NH often forms H-bonds with adjacent hydroxyl or carbonyl groups, stabilizing specific conformations.

- Torsional angles : Cyclopentyl ring puckering (e.g., envelope or twist-boat) affects reactivity in downstream reactions. ORTEP-3 visualizes thermal ellipsoids to assess disorder .

Q. What strategies mitigate hygroscopicity during storage and handling?

The hydroxy group on cyclopentane makes the compound hygroscopic. Recommendations:

- Store under inert gas (Ar/N₂) in sealed vials with desiccants (e.g., molecular sieves).

- Use anhydrous solvents (e.g., THF, DMF) for reactions to prevent hydrolysis of the carbamate group .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be reconciled?

Contradictions may arise from dynamic processes (e.g., ring flipping in solution vs. solid-state rigidity). Strategies:

Q. What computational methods predict reactivity in functionalization reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Nucleophilic attack at the carbamate carbonyl (activation energy ~25–30 kcal/mol).

- Steric effects of the tert-butyl group on regioselectivity in alkylation or acylation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.